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Compound of Interest

Compound Name:
4-Methoxy-3-

propoxybenzaldehyde

CAS No.: 5922-56-5

Cat. No.: B1330657 Get Quote

Introduction & Chemical Context
4-Methoxy-3-propoxybenzaldehyde is a key intermediate in the synthesis of

phosphodiesterase inhibitors and specific neuroactive agents.[1][2] It is structurally derived

from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via O-alkylation.[1][2]

The primary analytical challenge lies in its structural similarity to 3-Methoxy-4-

propoxybenzaldehyde (derived from Vanillin).[1][2] Because both isomers share identical

molecular weights (194.23 g/mol ) and similar fragmentation patterns in Mass Spectrometry,

standard low-resolution MS is insufficient for identity confirmation.[1][2] This guide establishes

a definitive protocol using NOE (Nuclear Overhauser Effect) NMR for structural validation and a

RP-HPLC method for purity assessment.
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Property Specification Note

CAS Number 5922-56-5
Distinct from isomer (CAS

57695-98-4)

Molecular Formula MW: 194.23 g/mol

Appearance
White to off-white crystalline

solid

Melting Point approx. 50–55°C

(Analogous to ethoxy

derivative)

Solubility
Soluble in MeOH, ACN, DCM;

Insoluble in Water
Lipophilic due to propoxy chain

Structural Confirmation: Regiochemistry via NMR
The definitive method to distinguish the target (3-propoxy) from the impurity (4-propoxy) is 1H-

NMR spectroscopy with NOE difference experiments.[1][2]

Protocol 1: 1H-NMR & NOE Setup
Objective: Confirm the propoxy group is attached at position 3 and the methoxy at position 4.[1]

[2]

Instrument: 400 MHz NMR (or higher).

Solvent:

(Chloroform-d) or

.[1][2]

Concentration: 10–15 mg in 0.6 mL solvent.

Expected Chemical Shifts (

)
Aldehyde (-CHO): Singlet,
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ppm.[1][2]

Aromatic Region:

H-2 (d, J~2Hz):

ppm (Between CHO and Propoxy).[1][2]

H-6 (dd, J~8, 2Hz):

ppm.[1][2][3]

H-5 (d, J~8Hz):

ppm (Ortho to Methoxy).[2]

Alkoxy Region:

Methoxy (-OCH3): Singlet,

ppm.[1][2]

Propoxy (-OCH2-): Triplet,

ppm.[1][2]

Propoxy (-CH2-): Multiplet,

ppm.[1][2]

Propoxy (-CH3): Triplet,

ppm.[1][2][3]

The "Smoking Gun" NOE Experiment
To validate the structure, irradiate the alkoxy signals and observe the enhancement of aromatic

protons.[1][2]

Irradiate Methoxy (
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3.95):

Target (4-OMe): Enhancement of H-5 (ortho to OMe).

Isomer (3-OMe): Enhancement of H-2 (ortho to OMe).

Irradiate Propoxy

-CH2 (

4.05):

Target (3-OPr): Enhancement of H-2.

Isomer (4-OPr): Enhancement of H-5.

Visualization: NOE Logic Diagram
The following diagram illustrates the spatial relationships required to confirm the correct isomer.

Target: 4-Methoxy-3-propoxybenzaldehyde

Impurity: 3-Methoxy-4-propoxybenzaldehyde

4-Methoxy Group H-5 Proton
(Ortho to C4)

Strong NOE

3-Propoxy Group H-2 Proton
(Ortho to C3)

Strong NOE

3-Methoxy Group H-2 ProtonNOE (Incorrect)

4-Propoxy Group H-5 ProtonNOE (Incorrect)
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Click to download full resolution via product page

Caption: NOE correlation logic. Green dashed arrows indicate the specific spatial couplings

required to confirm the target structure.

Purity Profiling: HPLC Method[2][7][10]
This method separates the target molecule from its precursor (Isovanillin) and potential alkyl

halide reagents.[1][2]

Protocol 2: Reverse-Phase HPLC
Objective: Quantify purity and monitor the disappearance of Isovanillin.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

mm, 3.5 µm.[2]

Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation).[1][2]

Mobile Phase B: Acetonitrile (ACN).[1][2]

Flow Rate: 1.0 mL/min.[1][2]

Temperature: 30°C.

Detection: UV @ 230 nm (strong benzoyl absorption) and 280 nm (specific).[1][2]

Gradient Program
Time (min) % Mobile Phase B Event

0.0 20% Equilibration

10.0 80% Elution of Target

12.0 95% Wash Lipophilic Impurities

15.0 20% Re-equilibration

Retention Logic (Causality)[2]
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Isovanillin (RT ~3-4 min): Contains a free phenolic hydroxyl group.[1][2] It is polar and

interacts strongly with the aqueous phase, eluting early.[1][2]

Target (RT ~8-9 min): The O-propylation caps the polar hydroxyl, significantly increasing

hydrophobicity and retention on the C18 chain.[1][2]

Bis-alkylated impurities: If present, will elute after the target (very late) due to high

lipophilicity.[1][2]

Experimental Workflow & Impurity Fate
Understanding the synthesis pathway allows for predictive impurity profiling.[1][2] The target is

typically synthesized by alkylating Isovanillin with propyl bromide/iodide in the presence of a

base (

).[1][2]

Visualization: Synthesis & Impurity Map[2]
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Starting Material:
Isovanillin

(Polar, Phenolic)

Reaction:
O-Alkylation (DMF, 60°C)

Reagents:
Propyl Bromide + K2CO3

Crude Mixture

Impurity A:
Unreacted Isovanillin

(Elutes Early)

Residual

Impurity B:
O-Alkylation at CHO

(Rare/Unstable)

TARGET:
4-Methoxy-3-propoxybenzaldehyde

(Mid-eluting)

Click to download full resolution via product page

Caption: Synthetic pathway highlighting the origin of key impurities monitored by the HPLC

protocol.

References & Grounding
PubChem Compound Summary: 4-Methoxy-3-propoxybenzaldehyde (CAS 5922-56-5).[1]
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5922-56-5).[1][2]

Sigma-Aldrich/Merck: Reference standards for Alkoxybenzaldehydes and Isovanillin

derivatives.[1][2]
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Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text

for NOE and NMR interpretation logic).

Snyder, L. R., et al.Practical HPLC Method Development. (Basis for the Acidic Mobile Phase

selection to suppress phenol ionization).[1][2]

Disclaimer: This Application Note is for research and development purposes. All protocols

should be validated within the user's specific laboratory environment following ICH Q2(R1)

guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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